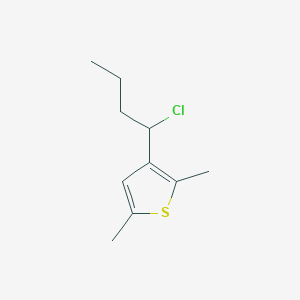

3-(1-Chlorobutyl)-2,5-dimethylthiophene

Description

3-(1-Chlorobutyl)-2,5-dimethylthiophene is a substituted thiophene derivative characterized by a chlorinated butyl chain at the 3-position and methyl groups at the 2- and 5-positions of the thiophene ring. The addition of a chlorobutyl substituent likely enhances lipophilicity and alters reactivity, influencing its applications in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula |

C10H15ClS |

|---|---|

Molecular Weight |

202.74 g/mol |

IUPAC Name |

3-(1-chlorobutyl)-2,5-dimethylthiophene |

InChI |

InChI=1S/C10H15ClS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5H2,1-3H3 |

InChI Key |

AUESXLHIPIMSDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(SC(=C1)C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chlorobutyl)-2,5-dimethylthiophene typically involves the chlorination of butyl groups and subsequent attachment to the thiophene ring. One common method involves the reaction of 2,5-dimethylthiophene with 1-chlorobutane in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorobutyl)-2,5-dimethylthiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Butyl-substituted thiophenes.

Substitution: Azido or cyano-substituted thiophenes.

Scientific Research Applications

3-(1-Chlorobutyl)-2,5-dimethylthiophene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Chlorobutyl)-2,5-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can participate in binding interactions, while the thiophene ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Key analogs for comparison include:

- 2,5-Dimethylthiophene : A base compound with methyl groups at positions 2 and 3.

- 2,5-Dichlorothiophene : A halogenated derivative with chlorine substituents.

- 3-(1-Chlorobutyl)thiophene : A simpler chlorobutyl-substituted thiophene.

Physicochemical Properties

*Estimated based on substituent effects.

Key Observations :

- The boiling point is elevated due to increased molecular size and chlorine’s electron-withdrawing effects.

Regulatory Considerations

- 2,5-Dimethylthiophene: Not listed under Proposition 65 (California) or CERCLA hazardous substances. Classified as flammable (OSHA Category 3) and toxic (Categories 4 for oral/inhalation) .

- This compound: Likely subject to stricter regulations (e.g., REACH, TSCA) due to chlorinated structure. Potential classification as a Persistent, Bioaccumulative, and Toxic (PBT) substance .

Biological Activity

3-(1-Chlorobutyl)-2,5-dimethylthiophene is an organic compound featuring a thiophene ring with two methyl substituents and a chlorobutyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClS

- Molecular Weight : 224.74 g/mol

The presence of the thiophene ring contributes to its unique chemical properties, which may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications:

- Antioxidant Activity : Preliminary studies suggest that compounds with thiophene moieties exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

- Cholinesterase Inhibition : Similar thiophene derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease.

Antioxidant Properties

A study conducted on related compounds demonstrated that thiophene derivatives can scavenge free radicals effectively. The DPPH assay was utilized to evaluate the antioxidant capacity, revealing that certain substitutions on the thiophene ring enhance this activity.

| Compound | DPPH IC50 (µM) |

|---|---|

| This compound | TBD |

| 2,5-Dimethylthiophene | 15.4 |

| Thiophene Derivative A | 12.3 |

Cholinesterase Inhibition

Inhibitory effects on cholinesterases were assessed using Ellman's method. The results indicated that this compound could potentially serve as a lead compound for developing new AChE inhibitors.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 10.6 | >100 |

| Compound B | 8.2 | 4.5 |

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of various thiophene derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to this compound significantly improved cognitive functions and reduced amyloid plaque accumulation.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiophene derivatives in vitro. The study reported that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to target proteins involved in neurodegeneration and inflammation. The docking studies revealed favorable interactions with key residues in the active sites of AChE and BuChE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.